17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol

Solid-state chemistry Polymorph characterization X-ray powder diffraction

17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol (CAS 1620323-43-4), also known as abiraterone propionate, is a synthetic steroidal C-3 propionate ester prodrug belonging to the 17-(3-pyridinyl)-androsta-5,16-diene class of CYP17A1 inhibitors. It is a homologue of the approved drug substance abiraterone acetate (CAS 154229-18-2), sharing the same steroidal core and 3-pyridinyl substituent but differing in the C-3 ester moiety (propionate vs.

Molecular Formula C27H35NO2
Molecular Weight 405.6 g/mol
Cat. No. B13436280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol
Molecular FormulaC27H35NO2
Molecular Weight405.6 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C
InChIInChI=1S/C27H35NO2/c1-4-25(29)30-20-11-13-26(2)19(16-20)7-8-21-23-10-9-22(18-6-5-15-28-17-18)27(23,3)14-12-24(21)26/h5-7,9,15,17,20-21,23-24H,4,8,10-14,16H2,1-3H3/t20-,21-,23-,24-,26-,27+/m0/s1
InChIKeyVMXJMFCFBUTILN-MSFOBWSXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol (Abiraterone Propionate): Procurement-Relevant Identity and Class Context


17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol (CAS 1620323-43-4), also known as abiraterone propionate, is a synthetic steroidal C-3 propionate ester prodrug belonging to the 17-(3-pyridinyl)-androsta-5,16-diene class of CYP17A1 inhibitors . It is a homologue of the approved drug substance abiraterone acetate (CAS 154229-18-2), sharing the same steroidal core and 3-pyridinyl substituent but differing in the C-3 ester moiety (propionate vs. acetate) [1]. The compound functions as a prodrug: upon in vivo hydrolysis, it releases abiraterone (CAS 154229-19-3), which irreversibly inhibits the 17α-hydroxylase/C17,20-lyase (CYP17A1) enzyme with reported IC50 values of 2–4 nM for hydroxylase activity [2]. Unlike its acetate counterpart, abiraterone propionate has been specifically claimed for the treatment of diseases associated with cortisol overproduction such as Cushing's syndrome [3], and its distinct crystal form (Form A) has been characterized and patented [1].

Why Abiraterone Acetate, Abiraterone, or Other CYP17A1 Inhibitors Cannot Simply Replace 17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol


In-class CYP17A1 inhibitors and abiraterone prodrugs are not functionally interchangeable. Abiraterone propionate differs from abiraterone acetate in three critical dimensions that directly affect procurement decisions: (1) solid-state identity – the patented crystal Form A of abiraterone propionate exhibits a unique XRPD pattern (e.g., characteristic peaks at 2θ = 5.7°, 11.9°, 12.4°, 14.9°, 15.8°, 16.7°, 18.5°, 19.1°, 21.7°, 22.4°, and 39.9° ± 0.2°) that is absent from abiraterone acetate or abiraterone free alcohol [1]; (2) ester moiety-driven pharmacokinetic differentiation – the propionate ester is predicted to undergo esterase-mediated hydrolysis at a rate distinct from the acetate ester, potentially altering the release kinetics of the active abiraterone moiety [2]; and (3) regulatory and analytical specificity – abiraterone propionate is explicitly used as a reference standard and impurity marker (e.g., Abiraterone Impurity 21/45/58/77) in quality control workflows for abiraterone acetate drug substance and product, a role that cannot be fulfilled by the acetate or free alcohol forms [3]. Additionally, the compound is claimed in patents covering cortisol-overproduction indications (Cushing's syndrome), a therapeutic space distinct from the prostate cancer label of abiraterone acetate [4]. Substituting another CYP17A1 inhibitor without accounting for these differences risks invalidating analytical methods, altering pharmacokinetic profiles, or undermining intellectual property positions.

Quantitative Differentiation Evidence for 17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol vs. Closest Analogs


Crystal Form A: Unique XRPD Fingerprint Distinguishing Abiraterone Propionate from Abiraterone Acetate and Abiraterone Free Alcohol

Abiraterone propionate crystal Form A, as disclosed in US Patent 10,087,212 B2 and EP 3 257 860 A1, possesses a unique X-ray powder diffraction (XRPD) pattern with characteristic diffraction peaks at 2θ ± 0.2° values of 5.7°, 11.9°, 12.4°, 14.9°, 15.8°, 16.7°, 18.5°, 19.1°, 21.7°, 22.4°, and 39.9° [1]. This crystalline form is explicitly distinguished from abiraterone acetate (Formula II) and abiraterone free alcohol (Formula III), for which different solid-state forms are known. The patent explicitly states that 'at present, there is no report on crystal form of Abiraterone propionate,' establishing this Form A as a novel solid-state entity [1]. The patent further claims that 'the crystal form A is stable and suitable for the production of various dosage forms' [1].

Solid-state chemistry Polymorph characterization X-ray powder diffraction Pharmaceutical formulation

Ester Moiety Differentiation: Propionate (C3) vs. Acetate (C2) Prodrug – Implications for Esterase Hydrolysis and Pharmacokinetic Profile

The structural difference between abiraterone propionate (C-3 propionate ester, C27H35NO2, MW 405.57) and abiraterone acetate (C-3 acetate ester, C26H33NO2, MW 391.55) lies exclusively in the ester side chain: propionate (–OCOCH2CH3, C3) vs. acetate (–OCOCH3, C2) . This single methylene (–CH2–) difference results in a molecular weight increase of 14.02 g/mol and is predicted to alter lipophilicity (calculated LogP for propionate ester is expected to be approximately 0.5–0.7 units higher than the acetate based on Hansch π constants for methylene). The seminal study by Rowlands et al. (1995) demonstrated that ester structure is a critical determinant of both CYP17A1 inhibitory potency and resistance to esterase hydrolysis: bulky alkoxycarbonyl substituents conferred resistance to esterase-mediated cleavage in rat liver microsomes, directly linking ester structure to metabolic stability [1]. The crystal form patent confirms that abiraterone propionate, 'similar to Abiraterone acetate, can be converted to Abiraterone in vivo,' but the rate and extent of this conversion are governed by the ester moiety [2].

Prodrug design Esterase hydrolysis Pharmacokinetics Structure-activity relationship

Analytical Reference Standard and Impurity Marker: Irreplaceable Role in Abiraterone Acetate Quality Control

17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol is catalogued under multiple impurity designations (Abiraterone Impurity 21, Impurity 45, Impurity 58, Impurity 77) and is manufactured as a certified reference standard under ISO 17034 accreditation for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions for abiraterone acetate drug substance and drug product [1]. The compound is supplied with full characterization data including NMR, mass spectrometry, HPLC, GC, IR, and UV, along with a certificate of analysis compliant with regulatory guidelines (USP/EP traceability) [2]. This analytical role is structurally specific: no other impurity standard—including abiraterone acetate or abiraterone free alcohol—can serve as the marker for the propionate ester impurity in abiraterone acetate batches.

Pharmaceutical analysis Reference standards Impurity profiling ANDA submission Quality control

Patent-Protected Therapeutic Indication: Cortisol Overproduction (Cushing's Syndrome) vs. Prostate Cancer Label of Abiraterone Acetate

International Patent Application WO 2014/111815 A2 (Cortendo AB) explicitly claims abiraterone and analogs thereof—including abiraterone propionate as disclosed in the subsequent crystal form patent—for methods of treating diseases associated with cortisol overproduction, including Cushing's syndrome, obesity, hypertension, diabetes mellitus type II, metabolic syndrome, pseudo-Cushing syndrome, cognitive impairment, dementia, heart failure, and renal failure [1]. The crystal form patent (US 10,087,212) cross-references WO 2014/111815 A2, confirming that abiraterone propionate is among the claimed analogs [2]. In contrast, abiraterone acetate (Zytiga) is approved and labeled exclusively for metastatic castration-resistant prostate cancer (mCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC) [3]. This indication divergence means that abiraterone propionate occupies a distinct therapeutic IP space, which may influence procurement decisions for clinical research or commercial development targeting hypercortisolemia.

Cushing's syndrome Cortisol overproduction Hypercortisolemia Therapeutic indication Patent protection

CYP17A1 Inhibitory Potency Baseline: Class-Level Evidence Supporting Abiraterone Propionate as a Functional Prodrug Equivalent

Abiraterone propionate is a prodrug that requires in vivo hydrolysis to abiraterone for pharmacological activity. The active moiety, abiraterone (CAS 154229-19-3), is a well-characterized irreversible CYP17A1 inhibitor with reported IC50 values of 2.5 nM (17α-hydroxylase) and 15 nM (17,20-lyase) in cell-free assays , and 4 nM for hydroxylase activity in human CYP17A1-expressed microsomes [1]. In human testicular microsomes, abiraterone inhibits CYP17 with an IC50 of 72 nM . The crystal form patent confirms that abiraterone propionate 'can be converted to Abiraterone in vivo and plays its pharmacological effects,' establishing functional equivalence to abiraterone acetate upon hydrolysis [2]. However, no published head-to-head study directly compares the in vivo conversion efficiency or pharmacodynamic equivalence of abiraterone propionate vs. abiraterone acetate.

CYP17A1 inhibition IC50 Androgen biosynthesis Steroidogenesis Prodrug activation

Recommended Application Scenarios for 17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol Based on Established Evidence


Reference Standard for Abiraterone Acetate Impurity Profiling in ANDA Submissions

The most strongly evidence-supported application is the use of abiraterone propionate as a certified reference standard (Impurity 21/45/58/77) for HPLC, GC, and LC-MS impurity profiling of abiraterone acetate drug substance and finished dosage forms. ISO 17034-certified material with full characterization (NMR, MS, HPLC, IR, UV) is available from multiple suppliers and is explicitly intended for analytical method development, method validation, and quality control in support of Abbreviated New Drug Applications (ANDAs). Procurement of this specific compound is mandated when the propionate ester is a specified or unspecified impurity in abiraterone acetate monographs. [1][2]

Solid-State Form Screening and Polymorph Patent Protection

Researchers and pharmaceutical companies developing alternative abiraterone prodrugs can use the patented crystal Form A of abiraterone propionate as a benchmark for polymorph screening. The well-defined XRPD pattern (characteristic peaks at 5.7°, 11.9°, 12.4°, 14.9°, 15.8°, 16.7°, 18.5°, 19.1°, 21.7°, 22.4°, and 39.9° ± 0.2°) provides a unique solid-state fingerprint for identity verification. The patent claims that Form A is stable and suitable for dosage form production, making it relevant for preformulation and formulation development activities. [3]

Preclinical Research Targeting Cortisol Overproduction Disorders (Cushing's Syndrome)

For academic or industrial research programs investigating pharmacological interventions for hypercortisolemia, abiraterone propionate is the appropriate research tool based on its specific patent coverage (WO 2014/111815 A2) for diseases associated with cortisol overproduction. The compound's CYP17A1 inhibitory activity (active moiety IC50 ~4 nM for hydroxylase) provides a mechanistic basis for cortisol suppression. Researchers should note that while the active moiety potency is well-established, direct in vivo efficacy data for abiraterone propionate in Cushing's models are limited in the public domain, and the compound should be benchmarked against abiraterone acetate in comparative preclinical studies. [4][5]

Comparative Prodrug Pharmacokinetic Studies: Propionate vs. Acetate Ester Hydrolysis

The propionate ester moiety of abiraterone propionate makes it a valuable comparator in structure-pharmacokinetic relationship studies of steroidal prodrugs. The Rowlands et al. (1995) framework demonstrates that ester structure directly modulates resistance to esterase hydrolysis in rat liver microsomes. Researchers can use abiraterone propionate alongside abiraterone acetate and abiraterone free alcohol to systematically compare the impact of ester chain length on oral bioavailability, metabolic stability, and conversion efficiency to the active abiraterone moiety. This is a class-level research application where the propionate ester fills a specific structural gap (C3 ester) between the acetate (C2) and butyrate (C4) esters. [5]

Quote Request

Request a Quote for 17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.